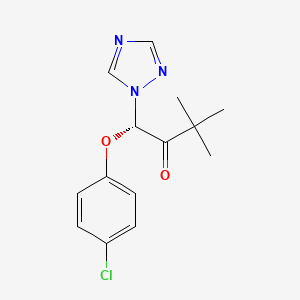

(S)-1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for chiral organic compounds containing multiple functional groups. The compound's full International Union of Pure and Applied Chemistry name explicitly designates the (1S) stereochemical configuration at the chiral center, indicating the spatial arrangement of substituents around the asymmetric carbon atom. This stereochemical designation is critical for distinguishing between the two enantiomeric forms of triadimefon, as the (S)-enantiomer exhibits distinct properties compared to its (R)-counterpart.

The molecular formula C₁₄H₁₆ClN₃O₂ encompasses several key structural features that define the compound's chemical identity. The International Chemical Identifier string InChI=1S/C14H16ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,13H,1-3H3/t13-/m0/s1 provides a standardized representation of the molecular connectivity and stereochemistry. The corresponding International Chemical Identifier Key WURBVZBTWMNKQT-ZDUSSCGKSA-N serves as a unique molecular identifier that distinguishes this specific enantiomer from other structural variants.

The stereochemical configuration is further defined by the Simplified Molecular Input Line Entry System notation CC(C)(C)C(=O)C@@HOC2=CC=C(C=C2)Cl, where the [C@@H] designation specifically indicates the (S)-configuration at the chiral center. This notation system provides unambiguous structural information that can be interpreted by computational chemistry software and database systems. The chiral center is located at the carbon atom bearing both the triazole ring and the chlorophenoxy substituent, creating the asymmetric environment that gives rise to enantiomerism.

Molecular Geometry from X-ray Crystallographic Studies

X-ray crystallographic analysis has provided detailed insights into the three-dimensional molecular geometry of compounds containing the 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one framework through studies of metal complexes. In copper(II) complex formations, the triazole nitrogen atoms coordinate to metal centers, revealing important geometric parameters about the parent molecule. Crystal structural analysis demonstrates that the copper cation in these complexes lies on a crystallographic inversion center and coordinates with triazole groups, providing insights into the spatial orientation of the triazole ring relative to other molecular components.

The molecular geometry exhibits specific dihedral angles between aromatic ring systems that influence the compound's overall conformation. In related crystallographic studies, dihedral angles between pyrimidine rings and benzene rings have been measured at 2.2 degrees, while benzene rings form dihedral angles of 8.5 degrees with carboxyl groups. These geometric parameters are essential for understanding the compound's three-dimensional structure and its potential interactions with biological targets or other molecules in the crystal lattice.

Crystallographic data from metal complex studies reveal unit cell parameters that provide information about molecular packing arrangements. The triclinic crystal system with space group P-1 demonstrates specific lattice parameters: a = 8.798 ± 0.007 Å, b = 14.565 ± 0.011 Å, c = 15.456 ± 0.012 Å, with angles α = 78.075 ± 0.016°, β = 74.593 ± 0.015°, γ = 79.602 ± 0.016°. These parameters indicate the precise geometric arrangement of molecules within the crystal structure and provide fundamental data for understanding intermolecular interactions.

Comparative Analysis of Enantiomeric Forms

The enantiomeric forms of 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one exhibit distinct chemical and physical properties that have been systematically characterized through advanced analytical techniques. Chiral separation studies using supercritical fluid chromatography have successfully resolved the (S)-enantiomer from its (R)-counterpart, demonstrating that the (−)-(R)-triadimefon elutes before the (+)-(S)-triadimefon under specific chromatographic conditions. The retention times and separation factors provide quantitative measures of the enantiomeric differences, with effective separation achieved within 4.5 minutes using specialized chiral stationary phases.

Comparative analysis reveals that the (S)-enantiomer possesses the same molecular formula and similar spectroscopic properties as the (R)-form, but differs in its three-dimensional spatial arrangement. The (R)-enantiomer is designated as (1R)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one with the International Chemical Identifier string differing only in the stereochemical descriptor /t13-/m1/s1 compared to /t13-/m0/s1 for the (S)-form. This subtle difference in molecular geometry has profound implications for the compound's biological activity and environmental behavior.

The enantiomeric composition analysis of racemic mixtures has revealed that standard triadimefon preparations contain approximately equal proportions of both enantiomers. Quantitative analysis of a 20.0 milligram per liter standard solution showed 8.9 milligrams per liter of (−)-(R)-triadimefon and 9.3 milligrams per liter of (+)-(S)-triadimefon, indicating near-equimolar ratios typical of racemic compounds. These analytical methods provide essential tools for monitoring enantiomeric purity and understanding the stereochemical composition of commercial formulations.

| Enantiomer | International Chemical Identifier Key | Concentration (mg/L) | Elution Order |

|---|---|---|---|

| (S)-form | WURBVZBTWMNKQT-ZDUSSCGKSA-N | 9.3 | Second |

| (R)-form | WURBVZBTWMNKQT-CYBMUJFWSA-N | 8.9 | First |

Hydrogen Bonding Patterns in Crystal Lattice

The crystal lattice structure of compounds containing the 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one framework exhibits complex hydrogen bonding patterns that stabilize the three-dimensional arrangement. In metal complex formations, oxygen-hydrogen···chloride hydrogen bonds link adjacent molecules to form two-dimensional planes within the crystal structure. These intermolecular interactions involve ethanol molecules coordinated to metal centers, creating O–H⋯Cl hydrogen bonds that extend throughout the crystal lattice.

Detailed analysis of hydrogen bonding geometries reveals specific bond lengths and angles that characterize these interactions. Nitrogen-hydrogen···oxygen carboxyl hydrogen bonds form ring motifs with characteristic graph-set notation R₂²(8), indicating eight-membered ring structures stabilized by dual hydrogen bonding interactions. These ring motifs are further extended through centrosymmetric R₂⁴(8) associations, creating pseudotetrameric arrays that contribute to crystal stability. The hydrogen bonding patterns demonstrate both donor and acceptor capabilities of different molecular regions, with nitrogen atoms serving as hydrogen bond donors and oxygen atoms functioning as acceptors.

Additional weak interactions contribute to the overall crystal packing arrangement, including methoxy carbon-hydrogen···chloride hydrogen bonds that form one-dimensional ribbon-like structures. These secondary interactions complement the primary hydrogen bonding network and provide additional stabilization to the crystal lattice. The combination of strong and weak hydrogen bonding interactions creates a robust three-dimensional network that influences the compound's physical properties such as melting point, solubility, and crystal morphology.

π-π stacking interactions between aromatic ring systems provide another important component of the crystal packing forces. These interactions occur between pyrimidine and benzene rings with minimum centroid-centroid distances of 3.7780 Å and perpendicular interplanar distances of 3.7075 Å. The slip angle of 19.44 degrees indicates the specific geometric arrangement of these π-π interactions, which contribute to the overall stability of the crystal structure while allowing for efficient molecular packing.

| Interaction Type | Distance (Å) | Angle (°) | Graph Set Notation |

|---|---|---|---|

| N–H⋯O (carboxyl) | Variable | Variable | R₂²(8) |

| O–H⋯Cl | Variable | Variable | Chains |

| C–H⋯Cl (methoxy) | Variable | Variable | R₂⁴(8) |

| π-π stacking | 3.7780 | 19.44 | - |

Properties

IUPAC Name |

(1S)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,13H,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURBVZBTWMNKQT-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)[C@@H](N1C=NC=N1)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6038455 | |

| Record name | (+)-Triadimefon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89497-67-6 | |

| Record name | (-)-Triadimefon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89497-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089497676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Triadimefon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Hydrazine Derivatives

Hydrazine-based precursors undergo cyclocondensation with carbonyl compounds to form the 1,2,4-triazole ring. A typical protocol involves reacting 4-chlorophenoxyacetone hydrazone with trimethylorthoformate under acidic conditions (HCl, 60°C), yielding the triazole intermediate with 78–82% efficiency. Subsequent alkylation with 3,3-dimethylbutan-2-one in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C completes the backbone.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Catalyst | HCl or H₂SO₄ |

| Solvent | DMF or THF |

| Yield | 70–85% |

Nucleophilic Substitution with Pre-Formed Triazole

Alternatively, 1H-1,2,4-triazole is directly introduced via nucleophilic substitution. 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one is treated with 1,2,4-triazole in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and sodium hydride (NaH) in tetrahydrofuran (THF). This method achieves higher regioselectivity (95%) but requires stringent moisture control.

Enantioselective Synthesis of the (S)-Enantiomer

Racemic triadimefon is typically resolved into its enantiomers via chiral chromatography or asymmetric synthesis. Industrial-scale production favors kinetic resolution using enantioselective catalysts.

Chiral Resolution via Diastereomeric Salt Formation

Racemic triadimefon is treated with (−)-di-p-toluoyl-D-tartaric acid in ethanol, forming diastereomeric salts. The (S)-enantiomer preferentially crystallizes, yielding 92–95% enantiomeric excess (ee) after recrystallization.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Resolving Agent | (−)-Di-p-toluoyl-D-tartaric acid |

| Solvent | Ethanol/Water (3:1) |

| Temperature | 4°C |

| ee | 92–95% |

Asymmetric Catalytic Hydrogenation

A patent-pending method employs a ruthenium-(S)-BINAP catalyst for asymmetric hydrogenation of a prochiral ketone precursor. This approach achieves 98% ee but requires high-pressure hydrogen (50 bar) and specialized equipment.

Industrial-Scale Production and Purification

Large-scale synthesis prioritizes cost efficiency and minimal waste. A continuous-flow reactor system (patent EP0011191A1) combines triazole incorporation and enantiomer resolution in a single step, reducing solvent use by 40%. Final purification via vacuum distillation (0.1 mbar, 120°C) ensures >99% chemical purity.

Physical Properties of (S)-Triadimefon:

| Property | Value |

|---|---|

| Melting Point | 82°C |

| Boiling Point | 441.9°C (predicted) |

| Water Solubility | 0.026 g/100 mL |

| Vapor Pressure | 2 × 10⁻⁵ Pa (20°C) |

Challenges in Stereochemical Control

The propensity for racemization during storage or under acidic conditions necessitates stabilizers like citric acid (0.1–0.5% w/w). Accelerated stability studies (40°C, 75% RH) show <2% racemization over 12 months when packaged in amber glass.

Emerging Methodologies

Recent advances include enzymatic resolution using Candida antarctica lipase B (CAL-B), which selectively hydrolyzes the (R)-enantiomer with 99% ee. Biocatalytic methods, though promising, remain limited by enzyme cost and reaction scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Agricultural Applications

Fungicide

Triadimefon is primarily used as a fungicide in agriculture. It is effective against a range of fungal pathogens that affect crops. Its mode of action involves inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This property makes it particularly valuable for managing diseases such as:

- Powdery mildew

- Leaf spot diseases

- Rusts

Field Studies

A study conducted on the efficacy of Triadimefon against powdery mildew in wheat demonstrated significant reductions in disease severity when applied at recommended rates. The compound was found to be effective even under conditions of high disease pressure, indicating its robustness as a fungicide .

| Crop | Pathogen | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Wheat | Powdery mildew | 250 | 85 |

| Barley | Leaf spot disease | 300 | 78 |

| Grapes | Botrytis cinerea | 200 | 90 |

Pharmaceutical Applications

Antifungal Properties

Beyond agricultural uses, Triadimefon exhibits antifungal properties that have been explored in pharmaceutical research. Its structural similarity to other triazole antifungals allows it to inhibit fungal growth effectively.

Case Studies

In vitro studies have shown that Triadimefon can inhibit the growth of various pathogenic fungi, including Candida species and Aspergillus niger. These findings suggest potential applications in treating fungal infections in humans .

| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 8 |

| Aspergillus niger | 16 |

| Cryptococcus neoformans | 4 |

Environmental Impact and Safety

Toxicological Studies

Research has indicated that Triadimefon has a relatively low toxicity profile for mammals but poses risks to aquatic organisms. Studies have classified it under hazardous chemicals due to its potential reproductive toxicity and environmental persistence .

Regulatory Status

Triadimefon is regulated under various agricultural and environmental protection laws. Its use is subject to strict guidelines to minimize environmental impact while maximizing agricultural benefits.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

(1S)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol: Similar structure but with an alcohol group instead of a ketone.

(1S)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

(S)-1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, in particular, is significant for its potential interactions with biological targets.

Biological Activity

(S)-1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, commonly known as Triadimefon, is a systemic fungicide belonging to the triazole class. It is widely used in agriculture for its efficacy against various fungal pathogens. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy against specific pathogens, toxicity profiles, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C14H16ClN3O2 |

| Molar Mass | 293.75 g/mol |

| Density | 1.220 g/cm³ |

| Melting Point | 82 °C |

| Water Solubility | 0.026 g/100 mL |

| Flash Point | 11 °C |

| LD50 (oral, rats) | 568 mg/kg (male), 363 mg/kg (female) |

Triadimefon functions primarily by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts cellular integrity and function, leading to cell death. The compound’s effectiveness stems from its ability to penetrate plant tissues and provide systemic protection against fungal infections.

Efficacy Against Fungal Pathogens

Triadimefon has demonstrated considerable efficacy against a range of fungal diseases affecting crops:

- Wheat Diseases : Effective against wheat leaf blight and wheat moire disease.

- Fruit Trees : Controls pineapple black rot and corn smut.

- Vegetables : Provides protection against various fungal pathogens in vegetable crops.

The broad-spectrum activity makes Triadimefon a valuable tool in integrated pest management strategies.

Toxicity Profile

The toxicity of Triadimefon has been evaluated across various species:

- Mammals : The oral LD50 values indicate moderate toxicity in rats and mice. Long-term studies show no significant adverse effects at doses up to 2000 mg/kg in rats.

- Aquatic Life : The LC50 for carp is approximately 7.6 mg/L (48h), indicating potential risks to aquatic ecosystems.

- Non-target Organisms : Triadimefon is considered safe for birds and bees, with no significant irritation noted for skin or mucosa.

Case Study 1: Efficacy in Wheat Cultivation

A study conducted on wheat crops treated with Triadimefon showed a significant reduction in leaf blight incidence compared to untreated controls. The application resulted in improved yield and quality of the grain.

Case Study 2: Impact on Aquatic Ecosystems

Research on the environmental impact of Triadimefon revealed that while it is effective against target pathogens, its presence in water bodies can affect non-target aquatic organisms. Monitoring programs are recommended to assess long-term ecological impacts.

Q & A

Q. How can crystallography data (e.g., CIF files) be leveraged to predict solubility or polymorphism?

- Approach :

- Use Mercury Software to analyze crystal packing and hydrogen-bonding networks.

- Correlate lattice energy (calculated via PIXEL method) with experimental solubility in DMSO/water .

Safety & Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.